N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a bromomethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the benzothiophene derivative . The final step involves the bromination and methoxylation of the benzamide moiety, which can be achieved using bromine and methanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the subsequent substitution and bromination reactions. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The benzothiophene moiety is known for its biological activity, and the compound’s ability to undergo various chemical modifications makes it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The hydroxyethyl group can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzothiophene core and exhibit similar biological activities.
Bromomethoxybenzamides: These compounds share the bromomethoxybenzamide structure and are used in various chemical and biological applications.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide is unique due to the combination of its functional groups. The presence of both the benzothiophene moiety and the bromomethoxybenzamide structure allows for a wide range of chemical modifications and applications. This makes it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-23-11-6-7-15(19)13(8-11)18(22)20-9-16(21)14-10-24-17-5-3-2-4-12(14)17/h2-8,10,16,21H,9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIUOZUUYVJCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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